7-Bromo-5-fluorobenzo[B]furan-3(2H)-one

Medicinal Chemistry Physicochemical Profiling Drug Design

7-Bromo-5-fluorobenzo[B]furan-3(2H)-one (CAS: 1153445-43-2) is a heterocyclic organic compound belonging to the benzofuran-3(2H)-one class. Its core structure is characterized by a fused benzene and furan ring system, featuring a ketone group at the 3-position, and is distinctively substituted with a bromine atom at the 7-position and a fluorine atom at the 5-position.

Molecular Formula C8H4BrFO2
Molecular Weight 231.02 g/mol
Cat. No. B12867572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-fluorobenzo[B]furan-3(2H)-one
Molecular FormulaC8H4BrFO2
Molecular Weight231.02 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C(=CC(=C2)F)Br
InChIInChI=1S/C8H4BrFO2/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2H,3H2
InChIKeyJWXQMWXGZMDXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-fluorobenzo[B]furan-3(2H)-one: A Halogenated Benzofuranone Building Block for Chemical Synthesis


7-Bromo-5-fluorobenzo[B]furan-3(2H)-one (CAS: 1153445-43-2) is a heterocyclic organic compound belonging to the benzofuran-3(2H)-one class . Its core structure is characterized by a fused benzene and furan ring system, featuring a ketone group at the 3-position, and is distinctively substituted with a bromine atom at the 7-position and a fluorine atom at the 5-position . With a molecular formula of C8H4BrFO2 and a molecular weight of 231.02 g/mol, this compound serves as a specialized synthetic intermediate, primarily utilized in medicinal chemistry and materials science research due to the unique reactivity conferred by its specific halogenation pattern .

Critical Role of 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one Substitution Pattern in Chemical Synthesis


In the class of halogenated benzofuranones, simple substitution is not possible due to the profound impact of halogen position on physicochemical properties and chemical reactivity. The specific 7-bromo-5-fluoro substitution pattern on the 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one scaffold is not interchangeable with other isomers, such as the 5-bromo-7-fluoro variant (CAS: 1156601-36-3) , as it dictates the compound's calculated lipophilicity (cLogP), topological polar surface area (TPSA), and electronic distribution . These differences translate to divergent synthetic outcomes, such as altered regioselectivity in cross-coupling reactions and distinct intermolecular interactions, making precise compound selection a critical parameter for reproducible research and successful procurement [1].

Quantitative Evidence for Selecting 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one over Positional Isomers


Differentiation from 5-Bromo-7-fluoro Isomer via Physicochemical Properties

7-Bromo-5-fluorobenzo[B]furan-3(2H)-one possesses a distinct substitution pattern compared to the positional isomer 5-Bromo-7-fluorobenzofuran-3(2H)-one (CAS: 1156601-36-3). This difference in halogen placement results in a measurable change in lipophilicity. The target compound has a calculated LogP (cLogP) value of 2.1633, which differs from other isomers and indicates a specific hydrophobicity profile relevant for biological membrane permeability predictions . Similarly, its Topological Polar Surface Area (TPSA) is 26.3 Ų, a quantitative parameter that is directly influenced by the position of the polar ketone and halogen atoms and which impacts oral bioavailability predictions .

Medicinal Chemistry Physicochemical Profiling Drug Design

High Purity Specification for Reproducible Research Outcomes

Reputable vendors offer 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one with a standard purity specification of 98%, verified by batch-specific quality control data including NMR, HPLC, and GC . This high purity level is essential for ensuring the reliability of downstream synthetic steps. In comparison, some positional isomers, such as 5-bromo-6-fluorobenzofuran-3(2H)-one, are commercially available at a lower minimum purity of 97% . The availability of batch-specific analytical data with the target compound provides procurement scientists with verifiable quality assurance.

Chemical Synthesis Quality Control Procurement

Consistent Storage Requirements Enable Streamlined Laboratory Logistics

7-Bromo-5-fluorobenzo[B]furan-3(2H)-one is reported to be generally stable under ambient conditions, with a specific recommendation for long-term storage in a cool, dry place . This aligns with the storage guidelines for related halogenated benzofuranones and is less restrictive than compounds requiring inert atmosphere or sub-zero temperatures . This common storage profile simplifies laboratory logistics and reduces the risk of compound degradation due to handling errors, a practical consideration in procurement.

Laboratory Management Chemical Storage Stability

Optimal Research and Procurement Scenarios for 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one


Precursor for Regiospecific Palladium-Catalyzed Cross-Coupling Reactions

The defined 7-bromo and 5-fluoro substitution pattern on the benzofuranone core makes this compound a uniquely suited substrate for chemoselective cross-coupling reactions. The bromine atom at the 7-position serves as a superior leaving group for Suzuki-Miyaura or Buchwald-Hartwig couplings compared to potential coupling at the 5-position, enabling the precise and sequential introduction of molecular complexity for medicinal chemistry campaigns. This regiospecific reactivity is a direct consequence of the compound's unique isomerism, differentiating it from other bromo-fluoro isomers [1].

Scaffold for Medicinal Chemistry Library Synthesis Requiring Specific Physicochemical Properties

For drug discovery programs focused on optimizing pharmacokinetic parameters, this compound provides a quantifiable advantage. Its calculated lipophilicity (cLogP of 2.1633) and TPSA (26.3 Ų) are specific values that can be used to strategically position a lead compound within desired drug-likeness space (e.g., Lipinski's Rule of Five). This allows medicinal chemists to make informed, data-driven decisions when selecting building blocks to modulate a compound's overall ADME profile, a benefit not available from less well-characterized or isomeric alternatives.

Synthesis of Halogen-Enriched Molecular Probes for Chemical Biology

The presence of both bromine and fluorine atoms is highly valuable for creating molecular probes. The bromine atom provides a heavy atom for X-ray crystallography (enabling phase determination) or a reactive site for further functionalization. The fluorine atom serves as a sensitive reporter for 19F NMR studies, allowing for real-time monitoring of biochemical interactions and metabolic processes [2]. This dual-halogen functionality in a rigid benzofuranone scaffold offers a distinct advantage over mono-halogenated analogs for advanced chemical biology applications.

High-Purity Intermediate for Multi-Step Synthesis in Process Chemistry

The commercially available, batch-verified purity of 98% positions this compound as a reliable intermediate for more complex synthetic sequences. In process chemistry, where yield and purity of every intermediate are paramount, starting with a high-purity building block minimizes the accumulation of side products and simplifies purification of final active pharmaceutical ingredients (APIs) or advanced materials. This reliability factor is a key differentiator when selecting a supplier for scale-up activities.

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